molecular formula C23H24ClIN2O3 B10956658 (4Z)-4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10956658
M. Wt: 538.8 g/mol
InChI Key: VOMAJFWCJDKJIJ-ATVHPVEESA-N
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Description

4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a butoxy, ethoxy, iodophenyl, chlorophenyl, and pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxy-3-ethoxy-5-iodobenzaldehyde with 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the iodine atom can be replaced by other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogen exchange reactions using halide salts in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-2-(2-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • 4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-ONE

Uniqueness

The uniqueness of 4-[(Z)-1-(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLIDENE]-1-(2-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE lies in its specific structural features, such as the presence of both butoxy and ethoxy groups, as well as the iodophenyl and chlorophenyl moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24ClIN2O3

Molecular Weight

538.8 g/mol

IUPAC Name

(4Z)-4-[(4-butoxy-3-ethoxy-5-iodophenyl)methylidene]-2-(2-chlorophenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C23H24ClIN2O3/c1-4-6-11-30-22-19(25)13-16(14-21(22)29-5-2)12-17-15(3)26-27(23(17)28)20-10-8-7-9-18(20)24/h7-10,12-14H,4-6,11H2,1-3H3/b17-12-

InChI Key

VOMAJFWCJDKJIJ-ATVHPVEESA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3Cl)C)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC=C3Cl)C)OCC

Origin of Product

United States

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